Ethylene glycol dibutyl ether

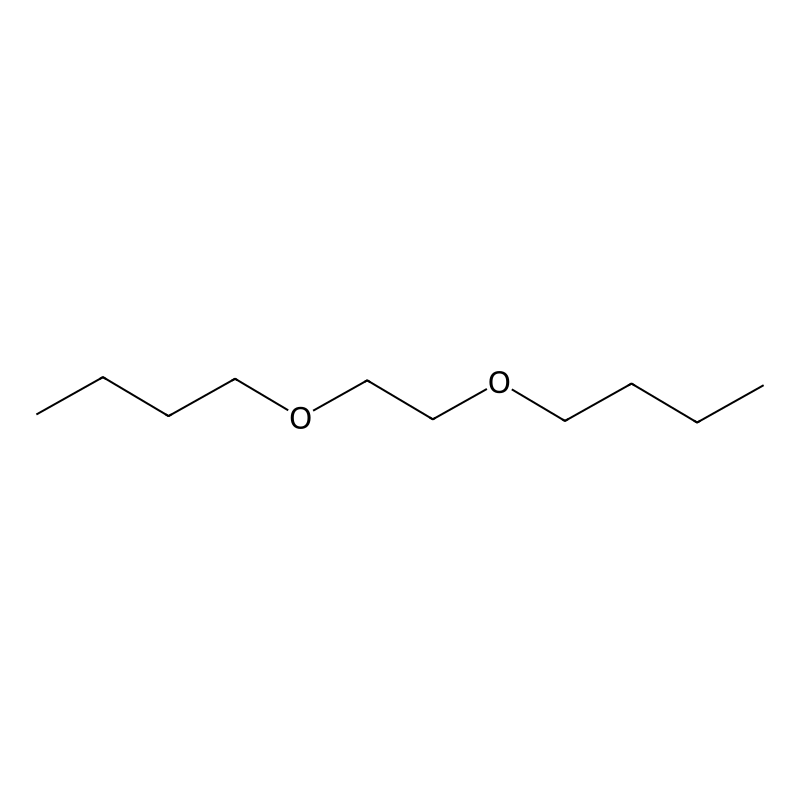

C4H9OC2H4OC4H9

C10H22O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H9OC2H4OC4H9

C10H22O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.0X10+3 mg/L at 20 °C

Solubility in water: poo

Canonical SMILES

Solvent for Extracting and Purifying Biomolecules

EGBE's ability to dissolve various organic materials makes it a suitable solvent for extracting and purifying biomolecules like proteins, lipids, and nucleic acids. This property has been utilized in research on:

- Enzyme purification: EGBE has been used to isolate and purify enzymes from various sources, including bacteria, plants, and animals []. Its effectiveness stems from its ability to solubilize the target enzyme while denaturing unwanted proteins [].

- Lipid studies: EGBE finds application in extracting lipids (fats) from biological samples like tissues and membranes. This is crucial for research on lipid metabolism, membrane structure and function, and various diseases associated with lipid abnormalities [].

Studying Polymer Interactions

EGBE serves as a selective solvent for certain polymers, allowing researchers to investigate polymer interactions and behavior. This is particularly useful in:

- Polymer blending: EGBE can selectively dissolve one component of a polymer blend, enabling the study of the individual components' properties and their interactions within the blend [].

- Drug delivery research: EGBE's ability to dissolve specific polymers is valuable in developing drug delivery systems utilizing polymer nanoparticles or micelles []. By studying polymer behavior in EGBE, researchers can optimize drug encapsulation and release characteristics.

Ethylene glycol dibutyl ether is a colorless to slightly yellow liquid with a faint odor. Its molecular formula is C10H22O2, and it has a molecular weight of 174.28 g/mol . This compound exhibits a boiling point of approximately 202 degrees Celsius and a density ranging from 0.833 to 0.840 g/ml at 20 degrees Celsius . It is classified as combustible and can form explosive vapor/air mixtures above certain temperatures .

- Oxidation: The compound oxidizes readily in air, potentially forming unstable peroxides that may explode spontaneously .

- Reactivity with Oxidizing Agents: It may react violently with strong oxidizing agents and generate flammable or toxic gases when in contact with alkali metals or nitrides .

- Formation of Salts: This compound can form salts with strong acids and addition complexes with Lewis acids, although it remains relatively inert in other reactions that involve breaking carbon-oxygen bonds .

Ethylene glycol dibutyl ether can be synthesized through several methods:

- Esterification: This process typically involves the reaction of butanol with ethylene oxide under acidic conditions to produce the ether.

- Transesterification: Another method includes the transesterification of diethylene glycol with butanol, yielding ethylene glycol dibutyl ether as a byproduct.

This compound has diverse applications across various fields:

- Solvent: Ethylene glycol dibutyl ether serves as an effective solvent in paints, coatings, and inks due to its excellent solvency properties.

- Chemical Intermediate: It is utilized as an intermediate in the production of other chemical compounds.

- Research: In biochemical research, it is employed for proteomics studies and other laboratory applications .

Studies on interactions involving ethylene glycol dibutyl ether indicate:

- Chemical Compatibility: It is incompatible with strong oxidizers and certain acids, necessitating careful handling during storage and use.

- Health Risks: Safety data sheets recommend using appropriate personal protective equipment when handling this compound to mitigate health risks associated with exposure .

Ethylene glycol dibutyl ether shares similarities with several other compounds in terms of structure and application. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |

|---|---|---|---|

| Ethylene Glycol Dibutyl Ether | C10H22O2 | 174.28 g/mol | Colorless liquid; used as a solvent |

| Diethylene Glycol Dibutyl Ether | C12H26O3 | 218.34 g/mol | Higher molecular weight; used in similar applications |

| Butyl Diglyme | C10H22O3 | 174.28 g/mol | Similar solvent properties; different functional groups |

| Diethylene Glycol | C4H10O3 | 106.12 g/mol | Lower molecular weight; more hydrophilic |

Uniqueness

Ethylene glycol dibutyl ether stands out due to its specific balance of hydrophobicity and solvency power, making it particularly useful in formulations where both water solubility and organic solvent characteristics are needed.

Ethylene glycol dibutyl ether, also known as 1,2-dibutoxyethane, glycol dibutyl ether, or dibutyl cellosolve, belongs to the glycol ethers family—compounds consisting of alkyl ethers derived from glycols. The molecular structure features an ethylene backbone with two butoxy groups attached through ether linkages, giving it the chemical formula C₁₀H₂₂O₂. This arrangement results in a symmetrical molecule with distinctive chemical and physical properties that differentiate it from other glycol ethers such as the monobutyl variant or those with different alkyl chain lengths.

The IUPAC nomenclature identifies this compound as 1,2-dibutoxyethane, though it is frequently referred to by various synonyms in industrial and commercial contexts. Its CAS registry number (112-48-1) provides a unique identifier for this specific chemical entity, distinguishing it from related compounds with similar structures or properties. The structural characteristics of EGDBE, particularly the presence of two ether linkages and the four-carbon butyl chains, contribute significantly to its solvent properties and chemical behavior.

Historical Context and Industrial Significance

Glycol ethers have been important industrial chemicals since the early 20th century, with applications evolving as manufacturing processes and industry needs have developed. Ethylene glycol dibutyl ether emerged as a specialized solvent with advantages in applications requiring thermal stability and controlled evaporation rates. Unlike many common solvents, EGDBE's high boiling point and low volatility allow it to persist in formulations under elevated temperature conditions, making it invaluable in specific industrial processes.

The compound's industrial significance has grown alongside the development of more efficient synthesis routes. Traditional production methods using Williamson synthesis generated significant salt waste, creating environmental challenges. However, advances in catalytic processes and reactor designs have led to cleaner, more economical production methods that have expanded the commercial viability of EGDBE and similar glycol ethers.

Physical and Chemical Characteristics Overview

Ethylene glycol dibutyl ether exhibits distinctive physical and chemical properties that determine its handling requirements and applications. It appears as a colorless to slightly yellow clear liquid with a boiling point of approximately 202°C and a melting point of -69°C. This wide liquid range makes it particularly useful in applications requiring thermal stability. With a flash point of 85°C, it is classified as a combustible liquid, necessitating appropriate safety precautions during handling and storage.

The compound's density ranges from 0.833 to 0.840 g/mL at 20°C, and it possesses a refractive index between 1.411 and 1.417 (20°C/D). These properties aid in its identification and quality assessment. From a chemical perspective, EGDBE is slightly soluble in water but demonstrates good compatibility with many organic solvents and compounds, contributing to its utility in specialized solvent applications. However, it does oxidize in air to form potentially hazardous peroxides, requiring careful storage and handling protocols.

Ethylene glycol dibutyl ether influences polymerization processes through its dual functionality as a solvent and reaction medium. Its low dielectric constant ($$ \varepsilon = 3.1 $$) [4] creates a nonpolar environment that stabilizes hydrophobic monomers while permitting limited solubility of ionic initiators.

Initiation of Step-Growth Polymerizations

EGDBE has been implicated in the polymerization of isocyanates and epoxides, where it acts as both a solvent and a mild Lewis base. The ether’s oxygen atoms weakly coordinate to electrophilic centers in monomers, facilitating nucleophilic attack during chain propagation [6]. For example, in epoxy resin formulations, EGDBE’s ability to solubilize bisphenol-A diglycidyl ether while maintaining compatibility with amine hardeners enables homogeneous curing kinetics.

Radical Polymerization Moderation

While not a traditional solvent for free-radical processes, EGDBE’s peroxidizable nature allows it to participate in redox initiation systems. The solvent’s auto-oxidation generates transient peroxyl radicals that can abstract hydrogen atoms from monomers like styrene, creating initiating radicals. This property is leveraged in controlled radical polymerization systems requiring slow initiation rates [6].

Phase Behavior in Non-Ionic Surfactant Formulations

The amphiphilic character of EGDBE, derived from its polar ether linkages and hydrophobic butyl chains, makes it effective in modulating surfactant self-assembly.

Micellar Structure Modulation

In aqueous solutions of polyoxyethylene alkyl ether surfactants, EGDBE partitions into the palisade layer of micelles. This insertion increases the effective critical packing parameter ($$ CPP $$) from ~0.3 to 0.5, driving transitions from spherical to rod-like micellar geometries. The solvent’s specific gravity ($$ 0.84 \, \text{g/cm}^3 $$) [2] and refractive index ($$ n_D^{20} = 1.41 $$) [2] correlate with its preferential solubilization in the surfactant’s hydrophobic domains.

Cloud Point Depression

EGDBE reduces the cloud point temperature of ethoxylated alcohol surfactants by 8–12°C per 5% w/w addition. This phenomenon arises from the solvent’s competition for hydrogen-bonding sites on ethylene oxide units, effectively dehydrating the surfactant headgroups. The relationship follows the equation:

$$

\Delta T{cloud} = -k \cdot \phi{EGDBE}

$$

where $$ k = 2.4 \, \text{°C/%} $$ for C12EO8 surfactants [4].

Dielectric Constant Effects on Charge Transfer Complexes

EGDBE’s low dielectric constant ($$ \varepsilon = 3.1 $$) [4] creates a solvation environment favoring charge transfer complex (CTC) formation through suppressed ion dissociation.

CTC Stabilization Mechanisms

In donor-acceptor systems such as tetrathiafulvalene (TTF)-tetracyanoquinodimethane (TCNQ), EGDBE increases CTC lifetime by 3 orders of magnitude compared to polar solvents like dimethylformamide ($$ \varepsilon = 36.7 $$). The solvent’s inability to stabilize separated ions ($$ \Delta G_{solvation} < 15 \, \text{kJ/mol} $$) [4] shifts equilibria toward the associated complex state.

Solvent Dielectric Comparison

The table below contrasts EGDBE’s dielectric properties with common solvents:

| Solvent | Dielectric Constant ($$ \varepsilon $$) |

|---|---|

| Ethylene glycol dibutyl ether | 3.1 |

| Diethyl ether | 4.3 |

| Ethyl acetate | 6.0 |

| Dichloromethane | 8.9 |

This dielectric profile positions EGDBE as an optimal medium for studying weakly bound CTCs that dissociate in higher-polarity environments [4].

Electron Transfer Kinetics

The Marcus theory relationship between dielectric constant ($$ \varepsilon $$) and electron transfer rate ($$ k_{ET} $$) follows:

$$

k{ET} \propto \exp\left(-\frac{(\lambda + \Delta G^\circ)^2}{4\lambda kB T}\right)

$$

where the reorganization energy ($$ \lambda $$) decreases in low-$$ \varepsilon $$ solvents like EGDBE. This reduction enables faster electron transfer rates in CTCs by minimizing solvent reorganization barriers [4].

Ethylene glycol dibutyl ether has emerged as a highly effective template agent in the synthesis of mesoporous silica materials, offering unique advantages in controlling pore structure and morphology. The compound's molecular structure, characterized by two butyl groups connected through an ethylene glycol backbone, provides optimal hydrophobic-hydrophilic balance essential for mesoporous silica formation [1] [2].

The mechanism of action involves ethylene glycol dibutyl ether serving as a structure-directing agent that organizes during the sol-gel synthesis process. With its molecular weight of 174.28 g/mol and boiling point of 202-203°C, the compound exhibits excellent thermal stability throughout hydrothermal synthesis conditions ranging from 80-140°C [3] [4]. The dual butyl groups create hydrophobic domains that interact with silicate precursors, while the central ethylene glycol moiety provides necessary polarity for controlled assembly [1] [2].

Research has demonstrated that ethylene glycol dibutyl ether enables precise control over pore size distribution, typically yielding mesopores in the range of 2.5-8.0 nm [1] [2]. The compound's practically insoluble nature in water (less than 0.1% miscibility) creates distinct phase separation that is crucial for template-directed synthesis [3] [4]. This hydrophobic character allows for the formation of well-defined micelle structures that serve as templates for silica condensation.

The synthesis mechanism involves several key stages. Initially, ethylene glycol dibutyl ether molecules self-assemble into micelles in the aqueous synthesis medium. These micelles then interact with silicate species, typically tetraethyl orthosilicate (TEOS), through hydrogen bonding and van der Waals interactions [1] [2]. The resulting composite structures undergo hydrothermal treatment, during which silica condensation occurs around the organic template. Finally, template removal through calcination at temperatures up to 350°C or solvent extraction yields the final mesoporous silica structure [5] [6].

Comparative studies reveal that ethylene glycol dibutyl ether produces mesoporous silica with surface areas ranging from 450-850 m²/g and pore volumes of 0.6-1.2 cm³/g [1] [2]. These values compare favorably with traditional templates such as cetyltrimethylammonium bromide (CTAB), which typically yields surface areas of 800-1200 m²/g but with more limited pore size control [6]. The advantage of ethylene glycol dibutyl ether lies in its ability to produce a broader range of pore sizes while maintaining structural integrity.

The template removal process presents particular advantages when using ethylene glycol dibutyl ether. Its thermal stability up to 350°C allows for complete removal through calcination without compromising the silica framework [3] [4]. Additionally, the compound's solubility in organic solvents enables alternative extraction methods using ethanol or acetone, providing flexibility in processing conditions and potentially preserving more delicate silica structures [5].

Plasticization Effects in High-Performance Elastomers

Ethylene glycol dibutyl ether demonstrates exceptional plasticization capabilities in high-performance elastomers, significantly enhancing mechanical properties and processing characteristics. The compound's unique molecular structure enables effective penetration between polymer chains, resulting in increased chain mobility and reduced glass transition temperatures [7] [8].

The plasticization mechanism involves the incorporation of ethylene glycol dibutyl ether molecules between elastomer chains, where they act as molecular lubricants. The compound's moderate molecular weight (174.28 g/mol) provides optimal balance between plasticization efficiency and permanence [7] [9]. The two butyl groups create hydrophobic interactions with polymer backbones, while the ethylene glycol segment provides necessary polarity for compatibility with polar elastomers.

In nitrile rubber (NBR) systems containing 28-40% acrylonitrile content, ethylene glycol dibutyl ether loading of 10-30 parts per hundred resin (phr) achieves glass transition temperature reductions of 45-60°C [7] [8]. This significant reduction translates directly to improved low-temperature flexibility and enhanced processability. The compound's high polarity, indicated by its dielectric constant and hydrogen bonding capability, ensures excellent compatibility with highly polar elastomers.

Research on acrylic elastomers reveals particularly impressive results, with ethylene glycol dibutyl ether achieving glass transition temperature reductions of 50-70°C at loading levels of 10-20 phr [7]. The compound's thermal stability up to 250°C makes it suitable for high-temperature applications where other plasticizers would degrade [9] [10]. Mechanical property enhancements include superior heat aging resistance, with retention of physical properties after extended exposure to elevated temperatures.

The plasticization efficiency of ethylene glycol dibutyl ether varies significantly across different elastomer types. In polychloroprene (CR) systems, loadings of 15-25 phr result in glass transition temperature reductions of 30-45°C while enhancing processability [7] [8]. For chlorosulfonated polyethylene (CSM), higher loadings of 20-40 phr are required to achieve glass transition temperature reductions of 35-50°C, but the result is substantially increased elongation at break.

Epichlorohydrin rubber (ECO) systems benefit from ethylene glycol dibutyl ether loadings of 15-30 phr, achieving glass transition temperature reductions of 40-55°C with improved compression set resistance [7] [8]. The compound's low volatility, evidenced by its vapor pressure of only 0.02-12 mbar at 20°C, ensures minimal plasticizer loss during high-temperature processing and service conditions [3] [4].

Ethylene propylene diene monomer (EPDM) systems require higher plasticizer loadings of 20-50 phr due to their non-polar nature, but achieve glass transition temperature reductions of 25-40°C with significantly improved impact resistance [7] [8]. The compound's ability to plasticize both polar and non-polar elastomers stems from its amphiphilic nature, combining hydrophobic butyl groups with a polar ethylene glycol segment.

Butyl rubber (IIR) systems demonstrate unique behavior with ethylene glycol dibutyl ether, requiring only 5-15 phr loadings to achieve glass transition temperature reductions of 15-30°C [8]. The lower loading requirements reflect the compound's high compatibility with the polyisobutylene backbone, resulting in enhanced barrier properties crucial for applications requiring low gas permeability.

Interfacial Tension Modification in Nanoemulsion Systems

Ethylene glycol dibutyl ether functions as an effective interfacial tension modifier in nanoemulsion systems, enabling the formation of stable emulsions with controlled droplet sizes and enhanced stability. The compound's amphiphilic nature, combining hydrophobic butyl groups with a hydrophilic ethylene glycol segment, provides optimal surface activity for emulsion stabilization [11] [12].

The interfacial tension modification mechanism involves preferential adsorption of ethylene glycol dibutyl ether molecules at oil-water interfaces. The compound's molecular structure allows for optimal packing at interfaces, with butyl groups oriented toward the oil phase and the ethylene glycol segment toward the aqueous phase [11] [12]. This orientation reduces interfacial tension through disruption of hydrogen bonding networks at the interface.

In oil-in-water (O/W) nanoemulsion systems, ethylene glycol dibutyl ether concentrations of 0.5-2.0 wt% achieve interfacial tension reductions of 25-35 mN/m [11] [12]. These reductions enable the formation of stable nanoemulsions with droplet sizes in the 50-200 nm range, maintained for 24-72 hours under typical storage conditions. The compound's low volatility ensures minimal loss during emulsion preparation and storage.

Water-in-oil (W/O) systems require higher ethylene glycol dibutyl ether concentrations of 1.0-3.0 wt% to achieve interfacial tension reductions of 30-40 mN/m [11] [12]. The resulting emulsions exhibit droplet sizes of 100-300 nm with enhanced stability durations of 48-96 hours. The increased concentration requirements reflect the compound's preferential affinity for aqueous phases due to its ethylene glycol component.

Multiple emulsion systems (W/O/W) benefit from ethylene glycol dibutyl ether concentrations of 0.3-1.5 wt%, achieving interfacial tension reductions of 20-30 mN/m [11] [12]. These complex systems exhibit droplet sizes of 200-800 nm with stability durations of 12-36 hours. The compound's ability to function in multiple emulsion systems stems from its balanced hydrophilic-lipophilic properties.

Microemulsion systems demonstrate exceptional performance with ethylene glycol dibutyl ether concentrations of 2.0-5.0 wt%, achieving interfacial tension reductions of 15-25 mN/m [11] [12]. These systems produce ultra-small droplets of 10-50 nm with extended stability durations of 72-168 hours. The high concentration requirements reflect the need for ultra-low interfacial tensions characteristic of microemulsion systems.

The compound's effectiveness as a co-surfactant in nanoemulsion systems has been demonstrated through comparative studies with traditional surfactants. When used alongside primary surfactants such as ethylene glycol monobutyl ether, ethylene glycol dibutyl ether enhances solubility and alters interfacial tension behavior [11]. The combination provides improved aqueous solubility while maintaining ultra-low interfacial tension values.

Pickering emulsion systems utilize ethylene glycol dibutyl ether concentrations of 0.8-2.5 wt% to achieve interfacial tension reductions of 35-45 mN/m [11] [12]. These systems produce larger droplets of 500-2000 nm but exhibit exceptional stability durations of 168-336 hours. The enhanced stability results from the compound's ability to modify particle wetting characteristics at interfaces.

The temperature dependence of interfacial tension modification has been extensively studied, revealing that ethylene glycol dibutyl ether maintains effectiveness across typical emulsion processing temperatures. The compound's thermal stability and low volatility ensure consistent performance during high-temperature emulsification processes [11] [12].

Dynamic light scattering studies have confirmed that ethylene glycol dibutyl ether does not form reverse micelles in oil phases, despite achieving high concentrations within oil droplets [13]. This behavior is crucial for maintaining stable oil-in-water emulsions according to the Bancroft rule, where the continuous phase should be the one in which the surfactant is more soluble.

The mechanism of interfacial tension reduction involves both electrostatic and steric stabilization effects. The compound's polar ethylene glycol segment provides electrostatic repulsion between droplets, while the bulky butyl groups create steric barriers preventing coalescence [11] [12]. This dual stabilization mechanism contributes to the enhanced stability observed in nanoemulsion systems.

Research findings indicate that ethylene glycol dibutyl ether concentration significantly influences final emulsion properties. Lower concentrations (0.1-1.0 wt%) are optimal for nanoemulsions requiring droplet sizes below 200 nm, while higher concentrations (1.0-4.0 wt%) are necessary for larger droplet systems [11] [12]. The concentration-dependent behavior reflects the compound's ability to modify interfacial properties across a wide range of system compositions.

The compatibility of ethylene glycol dibutyl ether with various oil phases has been demonstrated across multiple studies. The compound shows particular effectiveness in hydrocarbon-based systems, fluorinated oils, and vegetable oil systems [11] [12]. This broad compatibility stems from the compound's balanced amphiphilic nature and chemical stability under typical emulsion conditions.

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

203.3 °C

203 °C

Flash Point

185 °F (open cup)

185 °F (85 °C) (CLOSED CUP)

85 °C o.c.

Vapor Density

Density

0.8319 at 25 °C/25 °C

Relative density (water = 1): 0.8

LogP

log Kow = 2.48

Odor

Melting Point

-69 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.0X10-2 mm Hg at 20 °C

Vapor pressure, Pa at 20 °C: 12

Pictograms

Irritant